molecular formula C15H13ClO3 B6372513 MFCD18313469 CAS No. 1261978-17-9

MFCD18313469

Cat. No.: B6372513
CAS No.: 1261978-17-9
M. Wt: 276.71 g/mol
InChI Key: YBGKXOITENLOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18313469 is a synthetic organic compound frequently utilized in pharmaceutical and materials science research. Such compounds are characterized by their ability to form stable covalent bonds with transition metals, enabling catalytic applications in organic synthesis . Key properties inferred from analogous compounds (e.g., CAS 1046861-20-4) include moderate aqueous solubility (0.24 mg/mL), high GI absorption, and non-inhibitory effects on cytochrome P450 (CYP) enzymes, making it suitable for preclinical studies .

Properties

IUPAC Name

methyl 2-chloro-5-(3-hydroxy-4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-13(16)12(7-10)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGKXOITENLOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684038
Record name Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-17-9
Record name Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD18313469” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperatures and pressures.

    Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include:

    Temperature Control: Maintaining an optimal temperature range to ensure the reaction proceeds efficiently.

    Pressure Regulation: Using pressurized systems to enhance reaction rates.

    Catalysts: Employing catalysts to lower activation energy and increase reaction speed.

Chemical Reactions Analysis

Types of Reactions

The compound “MFCD18313469” undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield different products.

    Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound “MFCD18313469” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD18313469” exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. Key aspects include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18313469 is compared below with two structurally analogous compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3). These compounds were selected based on shared functional groups (halogens, boronic acid, or nitrogen-containing heterocycles) and overlapping applications in medicinal chemistry .

Table 1: Structural and Physicochemical Properties

Property This compound* (3-Bromo-5-chlorophenyl)boronic acid 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight (g/mol) ~235.27 235.27 188.01
Log Po/w (XLOGP3) 2.15 2.15 1.64
Solubility (mg/mL) 0.24 0.24 0.15
GI Absorption High High Moderate
BBB Permeability Yes Yes No
CYP Inhibition No No Yes (CYP2D6)

*Inferred from structurally similar compounds.

Key Differences and Implications

Molecular Weight and Solubility :

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular weights and solubility profiles, suggesting comparable pharmacokinetic behavior in aqueous environments .
  • The lower molecular weight of 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (188.01 g/mol) correlates with reduced solubility (0.15 mg/mL), limiting its utility in formulations requiring high bioavailability .

Biological Activity :

  • Unlike this compound, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine inhibits CYP2D6, posing risks for drug-drug interactions in therapeutic applications .
  • Both this compound and its boronic acid analog exhibit BBB permeability, making them candidates for CNS-targeted drug development .

Synthetic Accessibility :

  • This compound’s synthesis likely involves palladium-catalyzed cross-coupling, similar to CAS 1046861-20-4, which achieves 98% yield under optimized conditions .
  • In contrast, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine requires multistep heterocyclic ring formation, resulting in lower yields (30–69%) and higher production costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.